molecular formula C14H9BrFN3O B2650406 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide CAS No. 1808438-26-7

3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide

Cat. No.: B2650406
CAS No.: 1808438-26-7
M. Wt: 334.148
InChI Key: JSEPSXCMDNTHRO-UHFFFAOYSA-N
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Description

3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide is a complex organic compound that features a bromine atom, a cyano group, and a fluorophenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitrile Formation: The addition of a cyano group to the fluorophenyl ring.

    Amidation: The formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-fluorophenyl)pyridine-2-carboxamide
  • 3-bromo-N-(2-cyanophenyl)pyridine-2-carboxamide
  • 3-bromo-N-(2-fluorophenyl)benzamide

Uniqueness

3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide is unique due to the presence of both a cyano and a fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can provide enhanced properties compared to similar compounds, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-bromo-N-[cyano-(2-fluorophenyl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O/c15-10-5-3-7-18-13(10)14(20)19-12(8-17)9-4-1-2-6-11(9)16/h1-7,12H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSXCMDNTHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=C(C=CC=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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